molecular formula C5H6N4O2 B1317047 3-Amino-2-carbamoylpyrazine 1-oxide CAS No. 54632-18-7

3-Amino-2-carbamoylpyrazine 1-oxide

Cat. No.: B1317047
CAS No.: 54632-18-7
M. Wt: 154.13 g/mol
InChI Key: UNCFCKYLCQVHOP-UHFFFAOYSA-N
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Description

3-Amino-2-carbamoylpyrazine 1-oxide is a heterocyclic organic compound with the molecular formula C5H6N4O2. It is characterized by the presence of an amino group, a carbamoyl group, and a pyrazine ring with an oxide substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-carbamoylpyrazine 1-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable intermediates, followed by oxidation to introduce the oxide group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize costs while ensuring the quality of the final product. The use of advanced technologies and equipment, such as automated reactors and purification systems, is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-carbamoylpyrazine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .

Scientific Research Applications

3-Amino-2-carbamoylpyrazine 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-2-carbamoylpyrazine 1-oxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-carbamoylpyrazine 1-oxide
  • 3-Amino-2-carbamoylpyrazine
  • 3-Amino-2-carbamoylpyrazine 1,4-dioxide

Uniqueness

Compared to similar compounds, 3-Amino-2-carbamoylpyrazine 1-oxide is unique due to its specific substitution pattern and the presence of the oxide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-amino-1-oxidopyrazin-1-ium-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2/c6-4-3(5(7)10)9(11)2-1-8-4/h1-2H,(H2,6,8)(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCFCKYLCQVHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=C(C(=N1)N)C(=O)N)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20575826
Record name 3-Amino-1-oxo-1lambda~5~-pyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20575826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54632-18-7
Record name 3-Amino-1-oxo-1lambda~5~-pyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20575826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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